Field-Effect Hole Mobility in Regioregular P3ATs: Dodecyl (C₁₂) vs. Hexyl (C₆) and Butyl (C₄)
In a systematic study of regioregular poly(3-alkylthiophene)s, the field-effect hole mobility of the polymer derived from 2,5-dibromo-3-dodecylthiophene—poly(3-dodecylthiophene), P3DDT—was determined to be 2.4 × 10⁻⁵ cm²/V·s, representing a 417-fold decrease relative to the hexyl analog P3HT (1 × 10⁻² cm²/V·s) and a 50-fold decrease relative to the butyl analog P3BT (1.2 × 10⁻³ cm²/V·s) [1]. This non-monotonic chain-length dependence underscores that the C₁₂ chain yields the lowest mobility among the series, a direct consequence of reduced self-organization and increased interchain spacing.
| Evidence Dimension | Field-effect hole mobility (cm²/V·s) |
|---|---|
| Target Compound Data | 2.4 × 10⁻⁵ cm²/V·s (P3DDT, from 2,5-dibromo-3-dodecylthiophene) |
| Comparator Or Baseline | P3HT (C₆): 1 × 10⁻² cm²/V·s; P3BT (C₄): 1.2 × 10⁻³ cm²/V·s |
| Quantified Difference | 417× lower than P3HT; 50× lower than P3BT |
| Conditions | Regioregular poly(3-alkylthiophene)s, bottom-contact OFET, room temperature, as reported in Synth. Met. 2005. |
Why This Matters
For applications prioritizing ultra-high mobility (e.g., high-speed logic), the dodecyl monomer is unsuitable; however, for applications requiring balanced solubility, flexibility, or specific sensing behavior where high mobility is detrimental, it offers a quantifiable and intentional performance trade-off.
- [1] Babel, A.; Jenekhe, S. A. Alkyl chain length dependence of the field-effect carrier mobility in regioregular poly(3-alkylthiophene)s. Synth. Met. 2005, 148 (2), 169–173. https://doi.org/10.1016/j.synthmet.2004.09.033. View Source
